molecular formula C22H22BrN3OS B2429377 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1207006-68-5

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2429377
CAS No.: 1207006-68-5
M. Wt: 456.4
InChI Key: BCYREJGNLBJKBM-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound featuring a unique structure that includes an imidazole ring, a bromophenyl group, and a piperidinyl ethanone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole ring, followed by the introduction of the bromophenyl and phenyl groups. The final steps involve the formation of the thioether linkage and the attachment of the piperidinyl ethanone moiety. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the imidazole ring.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity. The overall effect depends on the specific biological system and the pathways involved.

Comparison with Similar Compounds

Compared to other similar compounds, 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone stands out due to its unique combination of structural features. Similar compounds include:

  • 2-((5-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
  • 2-((5-(4-fluorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone These compounds share the imidazole and piperidinyl ethanone moieties but differ in the substituents on the phenyl ring. The presence of different halogens (bromine, chlorine, fluorine) can significantly impact their chemical reactivity and biological activity.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3OS/c23-18-11-9-17(10-12-18)20-15-24-22(26(20)19-7-3-1-4-8-19)28-16-21(27)25-13-5-2-6-14-25/h1,3-4,7-12,15H,2,5-6,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYREJGNLBJKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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